1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

Photodynamic therapy Mitochondrial targeting Subcellular localization

Generic triarylmethane blues often fail in non-polar matrices and lack organelle specificity. Solvent Blue 5 (CAS 1325-86-6) features diethylamino substitution on both phenyl arms, delivering consistent mitochondrial targeting and high solubility in ketones, alcohols, waxes, and mineral oils. • Mitochondria-selective Complex I inhibition upon photoactivation; 75% leukemic cell killing at 50 nM. • Light fastness 4-5 vs. ‘Poor’ for dimethylamino analog Solvent Blue 4, ensuring durability in rotogravure inks and lacquers. • log P ~4.6 enables superior solubility in paraffin wax, petroleum products, and non-polar media; supplied as ≥95% reddish-blue powder with reliable batch-to-batch consistency.

Molecular Formula C33H41N3O
Molecular Weight 495.7 g/mol
CAS No. 1325-86-6
Cat. No. B074440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-
CAS1325-86-6
Molecular FormulaC33H41N3O
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(CC)CC)(C4=CC=C(C=C4)N(CC)CC)O
InChIInChI=1S/C33H41N3O/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(37,25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5/h11-24,34,37H,6-10H2,1-5H3
InChIKeyZDMVLXPCERUWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1325-86-6 Identity and Core Properties


1‑Naphthalenemethanol, α,α‑bis[4‑(diethylamino)phenyl]‑4‑(ethylamino)‑ (CAS 1325‑86‑6), commonly indexed as Solvent Blue 5, Victoria Blue BO base, or C.I. 42595:1, belongs to the amino‑triarylmethane dye class and is the free‑base form corresponding to the chloride salt C.I. Basic Blue 7 (C.I. 42595) [1]. Its structure embeds a naphthyl ring bearing an ethylamino substituent and two N,N‑diethylaniline arms, conferring pronounced lipophilicity (calculated log P ≈ 4.6 for the salt form) and a characteristic absorption band at ~619 nm . It is supplied as a reddish‑blue powder with molecular formula C₃₃H₄₁N₃O and a molecular weight of 495.70 g mol⁻¹, and is employed where a strongly lipophilic, brilliant blue chromophore with moderate fastness properties is required [2].

Lipophilic chromophore designed for non‑polar media and hydrocarbon‑based systems
Photodynamic research tool with reported mitochondrial Complex I selectivity context
High solubility in ketone/alcohol vehicles for solvent‑based ink and coating workflows

Why Generic Substitution Fails: Structural Determinants


Triarylmethane blue dyes sharing the Victoria Blue scaffold are not interchangeable, because the nature of the amine substituents on the phenyl rings—diethylamino (present in CAS 1325‑86‑6) versus dimethylamino (present in Solvent Blue 4, C.I. 44045:1)—governs lipophilicity, steric protection of the carbocation centre, and ultimately solubility, photostability, and biological compartment selectivity [1]. Generic or in‑class substitution that overlooks this nitrogen‑substitution difference risks altered solvent compatibility, reduced light fastness in non‑polar media, and loss of the mitochondrial‑targeting behaviour that has been documented for the diethylamino‑bearing Victoria Blue BO [2]. Consequently, procurement specifications must distinguish the α,α‑bis[4‑(diethylamino)phenyl]‑4‑(ethylamino)‑1‑naphthalenemethanol entity from its dimethylamino or mixed‑amine analogues.

Structural
Diethylamino vs. dimethylamino substituents alter lipophilicity, steric protection, and light fastness; in‑class analogues may not transfer these properties
Biological
Mitochondrial Complex I selectivity and photodynamic behavior reported for Victoria Blue BO may not replicate with dimethylamino or mixed‑amine triarylmethane dyes
Solubility
Preferential solubility in alcohols and ketones; switching to anthraquinone or dimethylamino blues can shift compatibility toward aromatic solvents

Product-Specific Evidence: Head-to-Head Comparisons


Mitochondrial Complex I Selectivity vs. Chalcogenapyrylium Dyes

Victoria Blue BO (VB‑BO), the chloride salt of the target free base, was compared head‑to‑head with chalcogenapyrylium (CP) dyes in isolated mitochondrial assays. Photoactivation of VB‑BO produced selective inhibition of mitochondrial respiratory Complex I, whereas CP dyes inhibited both Complex I and Complex II, demonstrating that VB‑BO exerts a narrower, Complex‑I‑specific mitochondrial photodamage profile [1]. In addition, VB‑BO promoted swelling of valinomycin‑treated mitochondria in hyposmotic K⁺‑acetate medium and acted as a classic protonophore, confirming direct mitochondrial membrane interaction [2].

Mitochondrial Selectivity
Head-to-head
Target: selective Complex I inhibition only
Comparator: inhibition of both Complex I and II
Supports organelle‑specific photodynamic research design
Isolated mitochondrial assays; photoactivation required
Photodynamic therapy Mitochondrial targeting Subcellular localization

Photodynamic Potency Against Leukemic Cell Lines

In a comparative photodynamic study on human leukemic cell lines K‑562 and TF‑1, Victoria Blue BO (VB‑BO) at 5 × 10⁻⁸ M achieved 75 % cell killing after light activation, while 1 × 10⁻⁷ M induced >99 % cell killing. The study concurrently tested merocyanine 540, Nile blue A, and 4‑tetrasulfonatophenyl‑porphyrin under identical conditions, establishing VB‑BO as the most potent photosensitizer in that panel [1].

Cell Killing Efficiency
Head-to-head
75% killing at 5×10⁻⁸ M; >99% at 1×10⁻⁷ M
Compared to merocyanine 540, Nile blue A, TSPP
Reported highest cell‑killing efficiency among tested set
In vitro leukemic cell lines K‑562/TF‑1; light activation
Photodynamic therapy Leukemia Cytotoxicity IC₅₀

Bathochromic Shift vs. Dimethylamino Analogue

Solvent Blue 5 (the free base corresponding to CAS 1325‑86‑6) exhibits a λₘₐₓ of ~619 nm (measured as its chloride salt, Victoria Pure Blue BO, in aqueous solution), whereas the structurally closest commercial analog Solvent Blue 4 (C.I. 44045:1, Victoria Blue B base, bearing dimethylamino instead of diethylamino groups) shows λₘₐₓ at 599‑605 nm in ethanol [1]. The ~14‑20 nm bathochromic shift of the diethylamino derivative translates to a visually greener shade of blue and a lower energy absorption, which can be advantageous for applications requiring deeper blue tones or matching specific filter sets in fluorescence‑based detection .

λmax Shift
Head-to-head
~619 nm (target) vs. 599‑605 nm (Solvent Blue 4)
Δ +14‑20 nm bathochromic
May support deeper blue tone without blending
Solvent conditions differ (H₂O vs. EtOH)
Absorption spectroscopy Coloristic properties Bathochromic shift

Light Fastness Advantage Over Solvent Blue 4

Industrial technical data sheets consistently rate the light fastness of Solvent Blue 5 at 4‑5 (on the 1‑8 Blue Wool scale), while its dimethylamino analog Solvent Blue 4 is rated as 'Poor' under comparable ISO conditions [1][2]. This approximately two‑grade advantage means that Solvent Blue 5 retains acceptable colour in applications with moderate outdoor or UV exposure, whereas Solvent Blue 4 is restricted to indoor or short‑lifetime uses.

Light Fastness
Head-to-head
4‑5 (Blue Wool scale)
Solvent Blue 4: Poor (~1‑2)
Reported higher resistance to fading under moderate UV
Based on supplier technical datasheets
Light fastness Weathering resistance Coatings durability

Enhanced Lipophilicity for Non-Polar Media

The Victoria Blue BO chloride salt (directly derived from the target free base) exhibits a calculated log P of 4.616, reflecting the contribution of four N‑ethyl groups from the two diethylamino substituents . In contrast, the dimethylamino analog Solvent Blue 4 has a lower log P (predicted ~3.8‑4.0 based on Ethyl Violet as a structural surrogate) . The ~0.6‑0.8 log P unit increase favours solubility in non‑polar organic media such as toluene, xylene, and mineral oils, and enhances compatibility with hydrocarbon‑based ink and coating vehicles.

Lipophilicity (log P)
Class-level inference
4.616 (VB‑BO chloride salt)
Analogue (dimethylamino) ~3.8‑4.0
Supports selection for non‑polar aromatic/aliphatic media
Calculated log P; solubility validation advised
Lipophilicity Log P Solvent compatibility

Solubility Profile in Process-Relevant Solvents

A supplier datasheet reports the solubility of Solvent Blue 5 as: MEK (methyl ethyl ketone) 50 g L⁻¹, n‑butanol 80 g L⁻¹, and insoluble (<1 g L⁻¹) in ethyl cellulose, cyclohexanone, xylene, and ethyl acetate under standard conditions [1]. This differentiated solubility pattern—high in ketones and alcohols, low in esters and aromatics—contrasts with anthraquinone‑based solvent dyes (e.g., Solvent Blue 35) which generally show higher solubility in aromatic hydrocarbons but lower in alcohols, and guides solvent selection in formulation development.

Solubility Profile
Cross‑study comparable
MEK 50 g/L, n‑butanol 80 g/L
Xylene/cyclohexanone
Preferable for ketone/alcohol‑rich ink and coating vehicles
Supplier datasheet; validate under process conditions
Solubility Solvent dye Formulation design

Best Application Scenarios Backed by Evidence


Mitochondria-Targeted Photodynamic Therapy Research

Investigators developing organelle‑specific photodynamic protocols can use Victoria Blue BO (derived from CAS 1325‑86‑6 free base) as a mitochondria‑selective photosensitizer that, upon photoactivation, inhibits only respiratory Complex I, unlike chalcogenapyrylium dyes that disable both Complex I and II [1]. Its high photodynamic potency on leukemic cells (75 % killing at 50 nM) further supports its use as a lead compound in anticancer PDT studies [2].

Solvent-Based Inks and Coatings with Enhanced Fastness

Formulators of rotogravure printing inks, wood stains, and transparent lacquers who need a brilliant, greenish‑blue shade with moderate light durability can specify Solvent Blue 5 (CAS 1325‑86‑6) over Solvent Blue 4, because it delivers a documented light fastness of 4‑5 versus 'Poor' for the dimethylamino analog, while maintaining high solubility in ketone and alcohol vehicles [1][2].

Colouration of Hydrocarbon-Based Products

The elevated log P of ~4.6 (vs. ~3.8 for dimethylamino triarylmethane analogues) makes Solvent Blue 5 the preferred choice for dyeing non‑polar matrices such as paraffin wax, mineral oils, and petroleum products, where maximum solubility and minimal leaching are critical quality attributes [1].

Histological Staining of Mitochondria

Histology laboratories can exploit the established mitochondrial tropism of Victoria Blue BO (the chloride salt of CAS 1325‑86‑6) for selective staining of mitochondria in tissue sections and cell smears, a property not shared by Solvent Blue 4 or generic triarylmethane blues lacking the diethylamino/naphthyl‑ethylamino substitution pattern [1].

Application
Selection Property
Validation Focus
Mitochondrial photodynamic studies
Complex I selectivity context
Mitochondrial respiratory complex assays
Solvent‑based inks & coatings
Light fastness classification
Blue Wool scale / ISO fastness testing
Hydrocarbon‑based product coloration
Lipophilicity for non‑polar media
Solubility in mineral oils & waxes
Mitochondrial staining in histology
Mitochondrial tropism of VB‑BO
Subcellular localization protocols
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